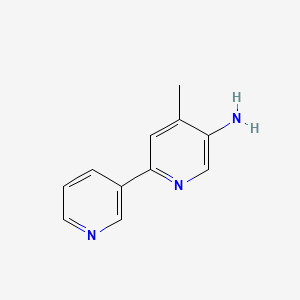![molecular formula C17H28N4O4S B1391180 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate CAS No. 1021285-53-9](/img/structure/B1391180.png)
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate, also known as TBPC, is a synthetic organic compound with a wide range of applications in science and industry. TBPC is a derivative of the amino acid pyrrolidine and is commonly used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. TBPC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : Tert-butyl carbamates, including derivatives similar to the specified compound, are important intermediates in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for a related compound, highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Molecular Structure and Crystallography : Research by Weber et al. (1995) on a related tert-butyl carbamate compound shows the significance of these compounds in studying molecular structures and crystallography, which is crucial for understanding chemical interactions (Weber, Ettmayer, Hübner, & Gstach, 1995).
Asymmetric Synthesis : Tert-butyl carbamates are used in asymmetric synthesis, which is vital in creating chiral compounds for pharmaceutical applications. Yang, Pan, & List (2009) explored this aspect in their study, demonstrating the compound's role in developing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Pharmacological Research : Although specific pharmacological applications of this compound were not found, related research by Chalina, Chakarova, & Staneva (1998) on phenyl N-substituted carbamates revealed their potential in developing antiarrhythmic and hypotensive drugs (Chalina, Chakarova, & Staneva, 1998).
Chemical Reactions and Interactions : Rossi et al. (2007) demonstrated the versatility of tert-butyl carbamates in chemical reactions, showing divergent and solvent-dependent reactions, which are fundamental in organic synthesis and drug development (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Material Science and Engineering : The study of tert-butyl carbamates also extends to material science, as they can be used in creating compounds with specific structural and thermal properties, as shown in the research by Çolak et al. (2021) (Çolak, Karayel, Buldurun, & Turan, 2021).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-17(2,3)25-16(22)20-9-8-19-15-7-6-13(12-14(15)18)26(23,24)21-10-4-5-11-21/h6-7,12,19H,4-5,8-11,18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCGBAJNMPDZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















